1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluoroaniline with phenethyl bromide to form N-phenethyl-4-fluoroaniline. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the corresponding imine, which is subsequently reduced to the amine. Finally, the amine is reacted with methanesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide
- 1-(4-bromophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide
- 1-(4-methylphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide
Uniqueness
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule in drug discovery and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c22-20-11-9-19(10-12-20)17-27(25,26)24(16-21-8-4-5-14-23-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXAXVIXNEEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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